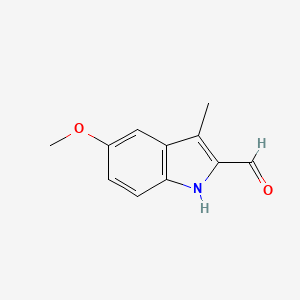

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQUHHXDJIUUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360634 | |

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30464-90-5 | |

| Record name | 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure and properties, provide a detailed, field-proven synthetic protocol, explore its spectroscopic signature, and discuss its potential applications, grounded in recent scientific literature.

Foundational Understanding: The 5-Methoxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a methoxy group at the 5-position, as seen in 5-methoxyindole derivatives, often enhances biological activity. This is attributed to the electron-donating nature of the methoxy group, which can influence the molecule's interaction with biological targets and its metabolic stability. These derivatives have shown a wide range of pharmacological activities, including anticancer and neuroprotective properties.[1][2] this compound belongs to this important class of compounds, and its specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of a bicyclic indole ring system, with a methoxy group at position 5, a methyl group at position 3, and a carbaldehyde (formyl) group at position 2.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| CAS Number | 6260-86-2 | [3] |

| Appearance | Solid | |

| InChI | InChI=1S/C11H11NO2/c1-7-9-5-8(14-2)3-4-10(9)12-11(7)6-13/h3-6,12H,1-2H3 | [3] |

| SMILES | CC1=C(NC2=C1C=C(C=C2)OC)C=O | [3] |

Synthesis: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an electron-rich indole ring is most effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent then attacks the indole nucleus, leading to formylation. For 2,3-disubstituted indoles, the formylation occurs at the available position on the pyrrole ring.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a well-established mechanism. First, phosphorus oxychloride activates the dimethylformamide to form the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent is then attacked by the electron-rich indole, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product.

Sources

An In-depth Technical Guide to 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, a specialized heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. As this compound is not readily commercially available, this guide focuses on its synthesis via the strategic formylation of its precursor, 5-Methoxy-3-methyl-1H-indole. Detailed methodologies, mechanistic insights, and predicted physicochemical and spectroscopic properties are presented to enable its preparation and characterization in a research setting. Furthermore, the potential applications of this scaffold in drug discovery are explored, drawing upon the established biological activities of related indole-2-carbaldehyde and 5-methoxyindole derivatives.

Introduction: The Significance of the Indole-2-Carbaldehyde Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and biologically active molecules. The functionalization of the indole ring provides a powerful tool for modulating the pharmacological properties of these compounds. The introduction of a carbaldehyde group, particularly at the C-2 position, furnishes a versatile synthetic handle for a wide array of chemical transformations. This allows for the construction of more complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.

This compound is a unique derivative that combines the electronic influence of a methoxy group at the 5-position with the steric and electronic effects of a methyl group at the 3-position. The methoxy group is known to modulate the lipophilicity and metabolic stability of drug candidates, while the aldehyde at the C-2 position serves as a key building block for the synthesis of novel therapeutic agents. This guide will provide the necessary scientific foundation for the synthesis and utilization of this specific indole derivative.

Physicochemical and Spectroscopic Characterization

While a dedicated CAS number for this compound has not been identified in major chemical databases, its properties can be reliably predicted based on its structure and data from closely related analogs.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |

| Melting Point | Estimated to be in the range of 150-200 °C |

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the analysis of similar structures, such as 5-methoxy-indole-2-carboxylic acid and other substituted indole-2-carbaldehydes.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

An aldehydic proton singlet is expected around δ 9.5-10.5 ppm.

-

A singlet for the C-3 methyl protons will likely appear around δ 2.3-2.6 ppm.

-

The methoxy protons at C-5 should present as a singlet around δ 3.8-4.0 ppm.

-

The aromatic protons on the benzene ring will exhibit characteristic splitting patterns in the δ 6.8-7.5 ppm region.

-

A broad singlet for the N-H proton of the indole ring is expected at δ 8.0-9.0 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The aldehydic carbonyl carbon should appear in the δ 180-190 ppm region.

-

The C-2, C-3, and C-3a to C-7a carbons will have characteristic shifts for the indole ring system.

-

The methoxy carbon will likely be observed around δ 55-60 ppm.

-

The C-3 methyl carbon is expected around δ 10-15 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A strong carbonyl (C=O) stretching band from the aldehyde is anticipated around 1650-1680 cm⁻¹.

-

An N-H stretching band for the indole amine should be visible around 3200-3400 cm⁻¹.

-

C-H stretching bands for the aromatic and methyl groups will be present in the 2800-3100 cm⁻¹ region.

-

C-O stretching from the methoxy group is expected around 1200-1250 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) is expected at m/z 189.

-

Synthesis of this compound

The most logical and efficient synthetic route to the target compound is the formylation of the precursor, 5-Methoxy-3-methyl-1H-indole (CAS: 21987-25-7). The presence of the methyl group at the C-3 position, the most nucleophilic site of the indole ring, effectively blocks formylation at this position and directs the electrophilic attack of the Vilsmeier reagent to the C-2 position.

Synthesis of the Precursor: 5-Methoxy-3-methyl-1H-indole

The precursor can be synthesized via several established methods, with the Fischer indole synthesis being a classic and reliable approach.

Reaction: 4-Methoxyphenylhydrazine hydrochloride reacts with propionaldehyde in the presence of an acid catalyst to yield 5-Methoxy-3-methyl-1H-indole.

C-2 Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Mechanism: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich C-2 position of the 3-substituted indole. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to afford the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methoxy-3-methyl-1H-indole

Materials:

-

5-Methoxy-3-methyl-1H-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 5-Methoxy-3-methyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, IR, and MS). The melting point of the purified product should also be determined.

Diagram of the Synthesis Workflow:

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-methoxy-indole-2-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents due to the diverse biological activities exhibited by related compounds.

-

Anticancer Agents: Indole derivatives are well-established as potent anticancer agents. The carbaldehyde at the C-2 position can be readily converted into various pharmacophores, such as imines, oximes, and hydrazones, which have shown significant cytotoxic activity against various cancer cell lines. The 5-methoxy group can enhance the antiproliferative effects and improve the pharmacokinetic profile of these compounds.

-

Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial and antiviral compounds. Derivatives of 5-methoxy-indole-2-carbaldehyde could be explored for their potential to inhibit the growth of various pathogens.

-

Neuroprotective Agents: 5-Methoxyindole derivatives have been investigated for their neuroprotective properties. For instance, 5-methoxy-1H-indole-2-carboxylic acid has shown potential in reducing ischemic area size and oxidative stress in the context of stroke.[4] The aldehyde functionality provides a route to synthesize analogs with potential activity against neurodegenerative diseases.

-

Enzyme Inhibitors: The indole scaffold can be tailored to fit into the active sites of various enzymes. Derivatives of 5-methoxy-indole-2-carbaldehyde could be designed as inhibitors of kinases, proteases, or other enzymes implicated in disease pathways.

Diagram of Potential Therapeutic Applications:

Sources

A Technical Guide to the Solubility of 5-Methoxy-Substituted Methyl-1H-indole-Carbaldehydes for Researchers and Drug Development Professionals

A Note on Isomeric Specificity: This guide addresses the solubility of 5-methoxy-substituted methyl-1H-indole-carbaldehydes. Initial literature searches for the specific isomer, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, yielded limited specific solubility data. Consequently, this document will focus on the well-characterized and structurally similar isomer, 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS No. 6260-86-2), as a representative model for this class of compounds. The principles and methodologies discussed herein are broadly applicable to related indole derivatives.

Introduction: The Critical Role of Solubility in the Application of Indole Derivatives

Indole and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their wide range of biological activities and functional properties.[1][2] The compound 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a member of this extensive family, presents a promising starting point for the synthesis of novel therapeutic agents.[3] However, the transition from a promising compound in silico to a viable candidate in vitro and in vivo is fundamentally governed by its physicochemical properties, paramount among which is solubility.

Solubility dictates a compound's bioavailability, influences its formulation strategies, and impacts its behavior in biological assays.[4] For drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and ultimate success. This guide provides an in-depth analysis of the solubility characteristics of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde provides significant clues to its solubility behavior. The presence of the bicyclic indole ring system, composed of a benzene ring fused to a pyrrole ring, imparts a significant hydrophobic character.[5] Conversely, the methoxy (-OCH3), aldehyde (-CHO), and indole N-H groups introduce polarity and the potential for hydrogen bonding, which can mediate solubility in polar solvents.

Based on general principles for indole derivatives, a qualitative solubility profile can be predicted. The compound is expected to be sparingly soluble in water due to its predominantly hydrophobic nature.[5][6] Its solubility is anticipated to be significantly higher in common organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that is intermediate between highly polar and nonpolar.[5]

Table 1: Physicochemical Properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde and Predicted Solubility

| Property | Value | Implication for Solubility |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol [3] | Contributes to the overall energetic cost of solvation. |

| XLogP3-AA (Predicted) | 2.2 | Indicates a preference for lipophilic environments over aqueous ones. |

| Hydrogen Bond Donors | 1 (N-H)[3] | Allows for hydrogen bonding with protic solvents. |

| Hydrogen Bond Acceptors | 2 (C=O, -OCH₃)[3] | Enables interaction with a range of polar solvents. |

| Predicted Water Solubility | Low | The hydrophobic indole core dominates over the polar functional groups. |

| Predicted Organic Solvent Solubility | Good to Moderate | Expected to be soluble in solvents like ethanol, acetone, and ethyl acetate. |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol outlines a robust method for quantifying the solubility of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.[4][7]

Materials and Equipment

-

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde (crystalline solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, DMSO)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration. This will be used to create a calibration curve.

-

Calibration Curve Generation: Prepare a series of dilutions from the stock standard to create standards of known concentrations. Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.

-

Sample Preparation: Add an excess amount of crystalline 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Self-Validation and Trustworthiness

This protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solid: Before and after equilibration, the presence of undissolved compound confirms that a saturated solution has been achieved.

-

Use of a Calibration Curve: This ensures accurate quantification and can highlight any issues with the analytical instrumentation.

-

Replicate Measurements: Performing the experiment in triplicate for each solvent provides statistical confidence in the final solubility value.

-

Equilibration Time Study: A preliminary experiment to determine the time required to reach a stable concentration in the supernatant validates the chosen equilibration period.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Solubility Determination

Conclusion and Future Directions

A thorough understanding of the solubility of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is foundational for its effective use in research and development. This guide has provided a framework for predicting and experimentally determining its solubility profile. While predicted to have low aqueous solubility and moderate to good solubility in organic solvents, empirical determination using the provided protocol is essential for obtaining precise data. This data will, in turn, inform critical decisions in medicinal chemistry, process development, and formulation science, ultimately accelerating the journey of promising indole derivatives from the laboratory to impactful applications.

References

-

PubChem. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

HUBER. Solubility determination and crystallization. [Link]

-

Technobis. The importance of solubility and how to collect it using dynamic methods. [Link]

-

University of the Philippines Diliman. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Palmer, D. S., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Solubility of Things. Indole. [Link]

-

Solubility of Things. Indoline. [Link]

-

Wikipedia. Indole alkaloid. [Link]

-

Wikipedia. Indole. [Link]

-

PubChem. CID 157980671. National Center for Biotechnology Information. [Link]

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

-

NIST. Indole-3-carboxaldehyde, 5-methoxy, TMS. [Link]

Sources

- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility determination and crystallization [huber-online.com]

Biological activity of 5-methoxyindole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Methoxyindole Derivatives

Abstract

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, serving as the foundational core for a multitude of biologically active compounds.[1] Its structural similarity to endogenous molecules like serotonin has made it a focal point for drug discovery, leading to derivatives with a vast spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the primary biological activities of 5-methoxyindole derivatives, including their anticancer, neuroprotective, antioxidant, and serotonergic modulating properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) data, detail essential experimental protocols for their evaluation, and visualize the core signaling pathways involved. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The 5-Methoxyindole Core: A Versatile Pharmacophore

The indole ring system is a cornerstone of biologically active natural products and synthetic pharmaceuticals. The addition of a methoxy group at the 5-position significantly influences the molecule's electronic properties and its ability to interact with biological targets. This substitution often enhances binding affinity to various receptors and enzymes, making the 5-methoxyindole framework a recurring motif in potent therapeutic agents.[2] Its derivatives have been extensively explored, revealing a remarkable diversity of applications, from potent cytotoxic agents in oncology to modulators of the central nervous system.[2]

Anticancer and Antiproliferative Activities

A significant body of research has been dedicated to the anticancer potential of 5-methoxyindole derivatives.[1] These compounds exert their effects through multiple mechanisms, primarily by disrupting fundamental cellular processes required for tumor growth and survival.

Mechanism of Action: Disruption of Microtubule Dynamics

A primary anticancer mechanism for several potent 5-methoxyindole derivatives is the inhibition of tubulin polymerization.[1] Similar to classic agents like combretastatin, these compounds bind to tubulin, preventing the formation of functional microtubules.[3] This disruption of the cellular cytoskeleton is catastrophic for rapidly dividing cancer cells, leading to a halt in the cell cycle at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1]

Caption: Mechanism of G2/M phase cell cycle arrest.[1]

Mechanism of Action: Kinase Inhibition

Other classes of 5-methoxyindole derivatives function as inhibitors of critical signaling pathways that drive cancer cell proliferation and survival.

-

EGFR Inhibition: Certain 5-methoxyindole-2-carboxamides act as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[4] By blocking the tyrosine kinase activity of EGFR, these compounds prevent the downstream signaling cascade responsible for cell growth, leading to apoptosis.[4]

-

PI3K/AKT/mTOR Pathway Inhibition: The indolo[2,3-b]quinoline derivative MMNC has been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a central regulator of cellular metabolism, survival, and proliferation that is often hyperactivated in cancer.[2]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.[2]

Quantitative Data: Antiproliferative Potency

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Derivative Class | Compound | Cancer Cell Line | IC50 Value | Reference Drug | IC50 (Reference) |

| N-methyl-5,6,7-trimethoxyindole | 21 | HeLa (Cervical) | 22 nM | - | - |

| N-methyl-5,6,7-trimethoxyindole | 31 | A549 (Lung) | 41 nM | - | - |

| 5-Methoxyindole-isatin Hybrid | 5o | ZR-75 (Breast) | 1.69 µM | Sunitinib | 8.11 µM |

| 5-Methoxyindole-isatin Hybrid | 5w | ZR-75 (Breast) | 1.91 µM | Sunitinib | 8.11 µM |

| Indolo[2,3-b]quinoline | MMNC | HCT116 (Colorectal) | 0.33 µM | 5-Fluorouracil | >100 µM |

| Data compiled from multiple studies.[1][2] |

Causality Insight: The data clearly shows that subtle structural modifications lead to significant changes in potency. For the 5-methoxyindole-isatin hybrids, the nature of the substituent on the isatin nitrogen (e.g., benzyl in 5o) is a critical determinant of activity.[2] For the N-methyl-trimethoxyindoles, the substitution pattern on the indole core is crucial for potent cytotoxicity and tubulin assembly inhibition.[3]

Neuroprotective and Antioxidant Properties

Oxidative stress is a key pathological feature of neurodegenerative disorders and ischemic events like stroke.[5] Several 5-methoxyindole derivatives, particularly 5-methoxyindole-2-carboxylic acid (5MICA) and its hydrazones, have demonstrated significant neuroprotective and antioxidant capabilities.[5][6]

Mechanism of Action: Mitochondrial Preservation and Radical Scavenging

The neuroprotective effects of 5MICA are multifaceted. Post-ischemic administration has been shown to preserve mitochondrial function, a critical factor in neuronal survival.[7]

-

Mitochondrial Protection: 5MICA helps maintain the activity of mitochondrial complexes I and IV, enhances ATP production, and decreases the activity of caspase-3, a key executioner of apoptosis.[7]

-

Antioxidant Activity: It upregulates cellular antioxidant defenses via the Nrf2 signaling pathway and directly scavenges harmful free radicals, such as superoxide anions, thereby reducing oxidative damage like lipid peroxidation.[6][7][8] Hydrazone derivatives of 5MICA, especially those with a 3,4-dihydroxy substitution pattern, show excellent radical scavenging properties.[6]

Caption: General synthetic workflow for 5-MICA hydrazones. [4][6]

-

Step 1: Esterification of 5MICA:

-

Dissolve 5-methoxyindole-2-carboxylic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the solution (e.g., with saturated NaHCO3) and extract the methyl ester product with an organic solvent like ethyl acetate.

-

Purify the crude ester via recrystallization or column chromatography. [4][6]2. Step 2: Hydrazinolysis to Form the Hydrazide:

-

Dissolve the purified methyl ester (1 equivalent) in ethanol.

-

Add hydrazine hydrate (N2H4·H2O, typically 5-10 equivalents).

-

Reflux the mixture for 8-12 hours until TLC indicates the consumption of the starting ester.

-

Upon cooling, the product, 5-methoxy-1H-indole-2-carbohydrazide, often precipitates.

-

Collect the solid by filtration, wash with cold ethanol, and dry under a vacuum. [4][6]3. Step 3: Condensation to Form the Hydrazone:

-

Dissolve the carbohydrazide (1 equivalent) in a suitable solvent like ethanol.

-

Add the desired substituted benzaldehyde (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-6 hours.

-

The final hydrazone product often precipitates upon cooling and can be purified by recrystallization. [6]

-

Conclusion and Future Directions

The 5-methoxyindole scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. [2]The diverse biological activities, ranging from potent anticancer effects via tubulin and kinase inhibition to significant neuroprotection through mitochondrial preservation and antioxidant action, underscore its therapeutic versatility. Furthermore, its role as a foundational structure for modulating various serotonin receptor subtypes continues to yield promising candidates for neurological and psychiatric conditions.

The structure-activity relationship studies highlighted in this guide demonstrate that targeted, rational modifications to this core can lead to significant enhancements in potency and selectivity. Future research should continue to explore novel substitutions and hybrid molecules to further optimize these biological activities, while also focusing on ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable pharmacokinetic profiles for clinical development. The data and protocols presented herein provide a valuable resource for guiding these future drug discovery efforts.

References

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). 5-Methoxyindole: A Technical Guide to its Role as an L-Tryptophan Metabolite.

-

Anastassova, N., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. [Link]

-

Tchekalarova, J., et al. (2023). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. MDPI. [Link]

-

Chi, P.-L., et al. (2018). Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. PubMed. [Link]

-

Anastassova, N., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. DSpace Repository. [Link]

-

Prakash, C., et al. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure. [Link]

-

Gadaginamath, G. S., & Pujar, S. R. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Academy of Sciences. [Link]

-

Hadimani, S. B., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC - NIH. [Link]

-

Crowe, A., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. [Link]

-

Lee, K. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. PubMed. [Link]

-

Gribble, G. W. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. [Link]

-

Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. [Link]

-

Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. [Link]

-

Halberstadt, A. L., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison With a Series of Phenethylamine Analogues. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [rlib.uctm.edu]

Unlocking the Therapeutic Potential of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde: A Technical Guide for Researchers

Introduction: The Promise of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a "privileged scaffold" for drug discovery. The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological profile. This guide focuses on a particularly promising, yet underexplored derivative: 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde .

The presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a reactive carbaldehyde at the 2-position creates a unique chemical entity with significant potential. The methoxy group can enhance metabolic stability and modulate receptor binding, while the aldehyde serves as a versatile synthetic handle for creating diverse chemical libraries.[3] This document provides a comprehensive overview of the potential research areas for this compound, complete with detailed experimental protocols and a forward-looking perspective on its application in drug development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | |

| Molecular Weight | 189.21 g/mol | |

| Appearance | Solid | |

| SMILES String | COc1ccc2[nH]c(C=O)c(C)c2c1 | |

| InChI Key | HBQUHHXDJIUUIL-UHFFFAOYSA-N |

Potential Research Area 1: Oncology and Anticancer Drug Development

Indole derivatives have demonstrated significant potential in cancer therapy by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[4][5] The structural motifs present in this compound suggest several promising avenues for anticancer research.

Rationale: Targeting Key Cancer Pathways

-

Tubulin Polymerization Inhibition: The indole nucleus is a key feature of several potent tubulin polymerization inhibitors. By disrupting microtubule dynamics, these agents arrest the cell cycle and induce apoptosis. The specific substitution pattern of our target compound could allow for high-affinity binding to the colchicine or other binding sites on tubulin.

-

Kinase Inhibition: Many indole-based molecules act as inhibitors of protein kinases, such as EGFR, which are often dysregulated in cancer.[5] The methoxy group can enhance binding to the ATP-binding pocket of various kinases.

-

Induction of Apoptosis: The electrophilic nature of the carbaldehyde group can be exploited to design molecules that react with nucleophilic residues in key apoptosis-regulating proteins, such as those in the Bcl-2 family.[4]

Experimental Workflow: From Hit to Lead

The following workflow outlines a systematic approach to evaluating the anticancer potential of this compound and its derivatives.

Caption: High-level workflow for anticancer drug discovery.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a standard method for assessing the cytotoxic effects of the compound on a panel of cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Research Area 2: Neurodegenerative Disorders

The indole scaffold is present in many neuroactive compounds, including the neurotransmitter serotonin.[2] Derivatives of 5-methoxyindole have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[6][7]

Rationale: A Multi-Target Approach to Neuroprotection

-

Cholinesterase Inhibition: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive deficits.[8] Indole-based structures can be designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the brain.

-

Amyloid-β Aggregation Inhibition: The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease.[7] The planar indole ring can intercalate between Aβ peptides, disrupting their aggregation.

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation play crucial roles in the progression of neurodegenerative diseases. The indole nucleus can act as a radical scavenger, and its derivatives can modulate inflammatory pathways.[6][9]

Experimental Workflow: Evaluating Neuroprotective Properties

This workflow outlines the key steps in assessing the potential of this compound derivatives for treating neurodegenerative diseases.

Caption: Workflow for neuroprotective drug discovery.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring AChE activity.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.

-

Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB, and 20 µL of the test compound (dissolved in a minimal amount of DMSO and diluted with buffer).

-

Enzyme Addition: Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

-

Initiate Reaction: Add 10 µL of the ATCI solution to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (without inhibitor) and calculate the IC₅₀ value.

Potential Research Area 3: Antimicrobial Drug Discovery

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The indole scaffold is found in various natural and synthetic compounds with antibacterial and antifungal properties.[9]

Rationale: Novel Mechanisms of Antimicrobial Action

-

Biofilm Inhibition: Many indole derivatives have been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.

-

Enzyme Inhibition: The compound and its derivatives can be screened against essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

-

Membrane Disruption: The lipophilic nature of the indole ring may allow derivatives to insert into and disrupt the bacterial cell membrane.

Experimental Workflow: Screening for Antimicrobial Activity

Sources

- 1. nbinno.com [nbinno.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer’s Type Dementia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde and Its Synonyms for Researchers and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] Its unique electronic properties and the ability to participate in various chemical transformations make it a versatile template for the design of novel therapeutic agents. This guide focuses on a specific, functionalized indole derivative, 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, providing a detailed technical resource for its scientific exploration and application.

Compound Identification and Synonyms

Accurate identification of chemical compounds is paramount in research and development. This compound is known by several synonyms and identifiers, which are crucial to recognize when searching literature and chemical databases.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 6260-86-2 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol [2] |

| PubChem CID | 3159580[2] |

It is critical to distinguish the target compound from its isomers, which may have different chemical properties and biological activities. Key isomers include:

-

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: The aldehyde group is at the 3-position.

-

5-Methoxy-1H-indole-3-carbaldehyde: Lacks the methyl group at the 3-position.[3]

-

5-Methoxy-1-methyl-1H-indole-3-carbaldehyde: The methyl group is on the indole nitrogen.[4]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of experimental results.

| Property | Value | Source |

| Appearance | Solid | [5] |

| Molecular Weight | 189.21 g/mol | [2] |

| Exact Mass | 189.078978594 Da | PubChem[2] |

| XLogP3 | 1.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (around 9-10 ppm), a singlet for the C3-methyl protons, a singlet for the methoxy protons, and distinct aromatic protons on the indole ring. The NH proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show a characteristic signal for the aldehyde carbonyl carbon (around 180-190 ppm), along with signals for the aromatic carbons, the methyl carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde would be expected around 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 189.

Synthesis and Chemical Reactivity

The synthesis of indole-2-carbaldehydes can be achieved through various methods. For this compound, the Vilsmeier-Haack reaction is a highly plausible and efficient synthetic route.

Proposed Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds, including indoles.[6][7] The reaction typically proceeds with formylation at the electron-rich 3-position. However, if the 3-position is blocked, as in the case of a 3-methylindole, the reaction can be directed to the 2-position. The methoxy group at the 5-position further activates the indole ring towards electrophilic substitution.

The reaction involves the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the indole nucleus.

Figure 1: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Experimental Protocol (Adapted from general indole formylation procedures):

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a complex.

-

Indole Addition: Dissolve 5-Methoxy-3-methyl-1H-indole in a minimal amount of DMF.

-

Add the indole solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium hydroxide or sodium carbonate solution, until alkaline.

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Chemical Reactivity

The aldehyde group at the 2-position of the indole ring is a versatile functional handle for further chemical modifications. It can undergo a variety of reactions, including:

-

Oxidation: To the corresponding carboxylic acid (5-Methoxy-3-methyl-1H-indole-2-carboxylic acid).

-

Reduction: To the corresponding alcohol (5-Methoxy-3-methyl-1H-indol-2-yl)methanol.

-

Condensation Reactions: With amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones. These reactions are fundamental in building more complex molecular architectures.

-

Wittig Reaction: To form alkenes.

Applications in Research and Drug Development

While specific, widespread applications of this compound are not extensively documented in the readily available literature, its structural motifs are present in compounds with significant biological activities. The indole-2-carbaldehyde core is a known precursor for various therapeutic agents.

Derivatives of methoxyindoles have been investigated for a range of therapeutic applications, including:

-

Neuroprotective Agents: Methoxyindole derivatives have shown potential in the treatment of neurodegenerative diseases. For example, 5-methoxy-1H-indole-2-carboxylic acid has demonstrated neuroprotective properties in the context of stroke.[8]

-

Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs.

-

Antimicrobial Agents: Indole derivatives have been explored for their antibacterial and antifungal activities.

The presence of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability and receptor binding affinity. The methyl group at the 3-position can provide steric bulk and influence the conformational preferences of the molecule, which can be crucial for its interaction with biological targets.

This particular aldehyde serves as a valuable starting material for the synthesis of a library of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group make it an attractive building block for the creation of diverse molecular entities. Further exploration of the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals to understand and utilize this important chemical entity.

References

- Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

- Regioselective C5−H Direct Iodin

- 5-methoxy-2-(3-methylpyridin-2-yl)-1H-indole-3-carbaldehyde - Optional[13C NMR]. SpectraBase.

- 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. PubChem.

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str

- THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

- Synthesis and biological activity of functionalized indole-2-carboxyl

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde.

- 5-methoxy-1-methyl-1H-indole-3-carbaldehyde. PubChem.

- Electrophilic substitution in indoles. part 11. The mechanism of substitution in 5-methoxyindoles. J-GLOBAL.

- Electrophilic substitution in 6-methoxyindoles. RSC Publishing.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- The extended Vilsmeier reaction of dimethoxy-activ

- 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Santa Cruz Biotechnology.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

- Note Reactions of Vilsmeier Haack reagent with arom

- Electrophilic Substitution Reactions of Indoles.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- 5-Methoxyindole-3-Carboxaldehyde | Drug Inform

- Electrophilic Substitution in 6-Methoxyindoles. RSC Publishing.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 3159580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 5-methoxy-1-methyl-1H-indole-3-carbaldehyde | C11H11NO2 | CID 925973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

Introduction: The Strategic Importance of Substituted Indole-2-carbaldehydes in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Among the diverse family of indole derivatives, those functionalized at the 2-position with a carbaldehyde group are of particular interest. This reactive aldehyde moiety serves as a versatile synthetic handle for the construction of more complex heterocyclic systems, making indole-2-carbaldehydes critical intermediates in the development of novel therapeutic agents.[1] The strategic introduction of substituents, such as a methoxy group at the 5-position and a methyl group at the 3-position, allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly influence its pharmacological profile. This document provides a detailed guide to the synthesis of 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde, a valuable building block for researchers and scientists in the field of drug development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the construction of the indole ring system to form the precursor, 5-methoxy-3-methyl-1H-indole. This is followed by the regioselective introduction of a formyl group at the C2 position.

Part 1: Synthesis of the Indole Precursor: 5-Methoxy-3-methyl-1H-indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for the formation of the indole nucleus. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Reaction Scheme:

Figure 1: Fischer Indole Synthesis of 5-Methoxy-3-methyl-1H-indole.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and methyl ethyl ketone (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Acid Catalysis: Add a catalytic amount of a strong acid, for example, sulfuric acid or polyphosphoric acid.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Formylation of 5-Methoxy-3-methyl-1H-indole via the Vilsmeier-Haack Reaction

With the 3-position of the indole ring blocked by a methyl group, the Vilsmeier-Haack reaction provides a highly regioselective method for the introduction of a formyl group at the electron-rich C2 position. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanism Insight:

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent is then attacked by the electron-rich indole at the C2 position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. The presence of the electron-donating methoxy group at the 5-position further activates the indole ring towards this electrophilic substitution.

Figure 2: Vilsmeier-Haack Formylation at the C2 Position.

Detailed Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Indole: Dissolve 5-methoxy-3-methyl-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Aqueous Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Product Isolation and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 5-Methoxy-3-methyl-1H-indole |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to 50 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% |

| Purification Method | Recrystallization or Column Chromatography |

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data based on the structure. Note: As of the writing of this document, comprehensive experimental spectroscopic data for this specific compound is not widely available in peer-reviewed literature. The data presented below is based on prediction and analysis of similar structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons on the indole ring, the methoxy group protons (around 3.8-3.9 ppm), and the methyl group protons at the 3-position (around 2.4-2.5 ppm). The NH proton of the indole will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the carbonyl carbon of the aldehyde group (around 180-185 ppm), in addition to the signals for the aromatic carbons of the indole ring, the methoxy carbon, and the methyl carbon.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group is expected in the region of 1660-1680 cm⁻¹. Other significant peaks will correspond to N-H stretching and C-H and C=C bonds of the aromatic system.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂ = 189.21 g/mol ).

Conclusion and Future Perspectives

The synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of this compound. The strategic use of the Fischer indole synthesis followed by a regioselective Vilsmeier-Haack formylation allows for the targeted construction of this valuable synthetic intermediate. The availability of this compound opens avenues for the synthesis of a diverse library of novel indole derivatives with potential applications in drug discovery and development, particularly in the search for new therapeutic agents targeting a range of diseases.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.

- Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Heterocyclic Compounds. Org. React.2000, 49, 1-330.

- Campaigne, E.; Archer, W. L. Formylation of Dimethylaniline. Org. Synth.1953, 33, 27.

- Majo, V. J.; Perumal, P. T. A convenient synthesis of 2-chloro-3-formylquinolines from N-arylacetamides by Vilsmeier-Haack reaction. J. Org. Chem.1996, 61 (18), 6523–6524.

-

PubChem Compound Summary for CID 3159580, 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-Methoxy-3-Methyl-1H-Indole

Introduction: The Strategic Importance of Indole Formylation

The Vilsmeier-Haack reaction is a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Within the realm of medicinal chemistry and drug development, the formylation of indole scaffolds is of paramount importance. The resulting indole-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active molecules, including anti-cancer agents, antivirals, and non-steroidal anti-inflammatory drugs.[3][4] This application note provides a comprehensive, in-depth guide to the Vilsmeier-Haack formylation of 5-methoxy-3-methyl-1H-indole, a substrate with nuanced reactivity that demands careful control of reaction parameters. We will explore the underlying mechanistic principles, provide a field-proven experimental protocol, and offer insights into potential challenges and optimization strategies.

Reaction Principle: Unveiling the Vilsmeier Reagent and its Reactivity

The Vilsmeier-Haack reaction proceeds through the in-situ formation of a potent electrophile known as the Vilsmeier reagent, which is a substituted chloroiminium ion.[5][6][7] This reagent is generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[1][5][8] The Vilsmeier reagent is a weak electrophile, making it particularly well-suited for reacting with electron-rich aromatic systems like indoles.[7][9]

The reaction with the indole nucleus is an electrophilic aromatic substitution.[9] For 3-substituted indoles, such as 5-methoxy-3-methyl-1H-indole, the formylation is directed to the C2 position, which is the most electron-rich site in the absence of substitution at C3. The electron-donating methoxy group at the C5 position further activates the indole ring towards electrophilic attack. The initial electrophilic attack results in the formation of an iminium salt intermediate.[1][6] Subsequent hydrolysis during the aqueous work-up cleaves the iminium salt to yield the desired 2-formyl-5-methoxy-3-methyl-1H-indole.[1][6][10]

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-formyl-5-methoxy-3-methyl-1H-indole on a laboratory scale.

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity (M) | Density (g/mL) | Amount | Moles (mmol) |

| 5-Methoxy-3-methyl-1H-indole | C₁₀H₁₁NO | 161.20 | - | - | 5.00 g | 31.0 |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 10.98 | 1.675 | 3.1 mL | 34.1 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 12.96 | 0.944 | 50 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 15.65 | 1.326 | 100 mL | - |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | ~1 | ~1.07 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | As needed | - |

Step-by-Step Procedure

-

Vilsmeier Reagent Formation:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 25 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (3.1 mL, 34.1 mmol) dropwise to the stirred DMF over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

-

Formylation of the Indole Substrate:

-

Dissolve 5-methoxy-3-methyl-1H-indole (5.00 g, 31.0 mmol) in DMF (25 mL) in a separate flask.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

-

Work-up and Product Isolation:

-

Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g) with vigorous stirring. This is a highly exothermic step and should be performed with caution in a well-ventilated fume hood.[5]

-

Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).

-

For any product remaining in the aqueous filtrate, perform an extraction with dichloromethane (DCM, 3 x 50 mL).

-

Combine the organic extracts and wash them with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Combine the precipitated solid with the residue from the organic extract.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[11][12][13] It should be handled with extreme care in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[14][15]

-

N,N-Dimethylformamide (DMF) is a combustible liquid and a potential teratogen. Handle in a fume hood and avoid inhalation and skin contact.

-

The quenching of the reaction mixture with ice is highly exothermic and can lead to the release of corrosive and toxic fumes.[5][12] This step must be performed slowly and with efficient stirring in a well-ventilated fume hood.

Mechanism and Workflow Visualization

The following diagrams illustrate the mechanistic pathway of the Vilsmeier-Haack reaction and the overall experimental workflow.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Caption: Experimental workflow for the synthesis.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is lower than expected, ensure that all glassware was rigorously dried, as moisture will decompose the Vilsmeier reagent. Additionally, incomplete reaction can be a cause; consider extending the reaction time or slightly increasing the reaction temperature (e.g., to 40-50 °C) after the initial stirring at room temperature.

-

Formation of a Thick Paste: In some cases, the reaction mixture may become a thick paste, making stirring difficult.[16] If this occurs, the addition of a small amount of extra dry DMF can help to maintain a stirrable mixture.[16]

-

Side Reactions: While formylation at the C2 position is strongly favored for 3-methylindoles, trace amounts of N-formylation are possible.[17] Careful purification is key to isolating the desired C2-formylated product.

-

Work-up Challenges: The neutralization step can be tricky. Adding the base too quickly can lead to localized heating and potential degradation of the product. Slow, portion-wise addition with efficient cooling and stirring is crucial.

Characterization of the Final Product

The identity and purity of the synthesized 2-formyl-5-methoxy-3-methyl-1H-indole should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (around 9-10 ppm), the aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the methyl group protons (around 2.3-2.5 ppm).

-

¹³C NMR: The spectrum should show the characteristic carbonyl carbon of the aldehyde (around 180-190 ppm) in addition to the signals for the aromatic, methoxy, and methyl carbons.

-

IR Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency for the aldehyde group, typically in the range of 1650-1680 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₁H₁₁NO₂, m/z = 189.21) should be observed.

Conclusion

The Vilsmeier-Haack formylation of 5-methoxy-3-methyl-1H-indole is a reliable and efficient method for the synthesis of the corresponding 2-carboxaldehyde. By carefully controlling the reaction conditions, particularly temperature and moisture, and by adhering to stringent safety protocols, researchers can consistently obtain high yields of this valuable synthetic intermediate. The insights and detailed protocol provided in this application note are intended to empower researchers in drug development and organic synthesis to successfully employ this powerful transformation in their work.

References

- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- YouTube. (2025, June 10). Vilsmeier–Haack reaction of indole.

- Sciencemadness.org. (n.d.). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles.

- PrepChem.com. (n.d.). Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carboxaldehyde.

- CAMEO Chemicals | NOAA. (n.d.). phosphorus oxychloride - Report.

- Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET.

- Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No.

- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.

- Thermo Fisher Scientific. (n.d.). Phosphorus oxychloride - SAFETY DATA SHEET.

- IUCr Journals. (n.d.). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methyl}-2-methoxyphenyl propane-1-sulfonate.

- Royal Society of Chemistry. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

- Springer. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. journals.iucr.org [journals.iucr.org]